molecular formula C10H11NO2 B14695071 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione CAS No. 25453-34-3

3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione

Cat. No.: B14695071
CAS No.: 25453-34-3
M. Wt: 177.20 g/mol
InChI Key: XYZYVTWUGCLGBW-UHFFFAOYSA-N
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Description

3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione is a complex organic compound known for its unique tricyclic structure. This compound belongs to the class of cyclic imides, which are known for their diverse biological activities. The structure of this compound includes a nitrogen atom integrated into a tricyclic framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione typically involves the use of the Diels-Alder reaction, a well-known method for producing cyclic imides. One common approach starts with the corresponding anhydride, which undergoes a reaction with hydroxylamine in an aqueous solution . This method is favored for its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise temperature control are critical to achieving optimal results.

Chemical Reactions Analysis

Types of Reactions

3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione undergoes various chemical reactions, including:

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.

    Substitution: Substitution reactions can occur at various positions on the tricyclic framework, often using halogens or other electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, electrophilic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific tricyclic framework and the presence of a nitrogen atom within the ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

25453-34-3

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione

InChI

InChI=1S/C10H11NO2/c12-7-9-3-1-4-10(9,6-2-5-9)8(13)11-7/h1,3H,2,4-6H2,(H,11,12,13)

InChI Key

XYZYVTWUGCLGBW-UHFFFAOYSA-N

Canonical SMILES

C1CC23CC=CC2(C1)C(=O)NC3=O

Origin of Product

United States

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